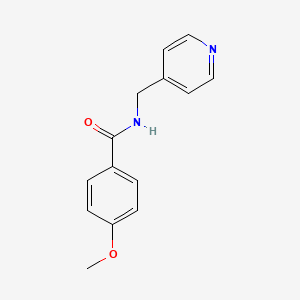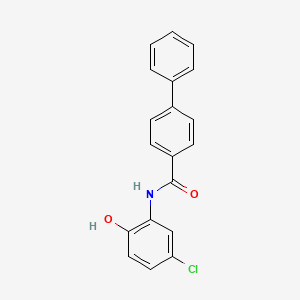
N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. CHIR-99021 has been widely used as a tool compound in research to investigate the role of GSK-3 in various biological processes.
Mecanismo De Acción
CHIR-99021 inhibits N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide has numerous substrates, including beta-catenin, which is a key regulator of cell proliferation and differentiation. By inhibiting N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, CHIR-99021 stabilizes beta-catenin and promotes its accumulation in the nucleus, where it can activate target genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a number of biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. It has also been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion. In addition, CHIR-99021 has been shown to promote the proliferation and survival of various types of cancer cells, including glioblastoma, prostate cancer, and breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHIR-99021 is its specificity for N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, which makes it a valuable tool compound for investigating the role of N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide in various biological processes. In addition, CHIR-99021 has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of CHIR-99021 is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are numerous future directions for research involving CHIR-99021. One area of interest is investigating its potential as a therapeutic agent for diabetes. CHIR-99021 has been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion. Another area of interest is investigating its potential as a therapeutic agent for cancer. CHIR-99021 has been shown to promote the proliferation and survival of various types of cancer cells, including glioblastoma, prostate cancer, and breast cancer. However, further research is needed to determine whether CHIR-99021 could be used as a safe and effective therapeutic agent for these conditions.
Métodos De Síntesis
CHIR-99021 can be synthesized using a multi-step process starting from commercially available starting materials. The most commonly used method involves the reaction of 2-amino-5-chlorophenol with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then treated with 1,2,3,4-tetrahydroisoquinoline and lithium chloride to form CHIR-99021.
Aplicaciones Científicas De Investigación
CHIR-99021 has been used extensively in scientific research to investigate the role of N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide in various biological processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. CHIR-99021 has also been used to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, CHIR-99021 has been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion.
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-16-10-11-18(22)17(12-16)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUOXPYTGUREKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)
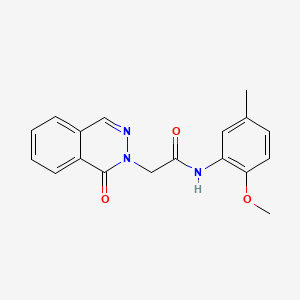
![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)
![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)
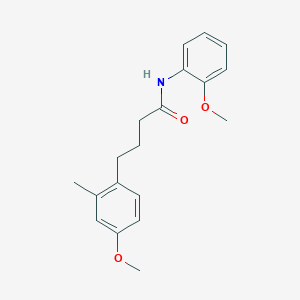
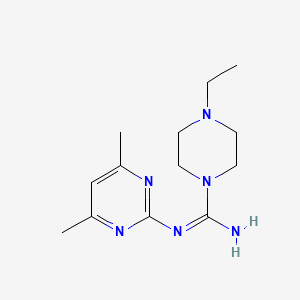
![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
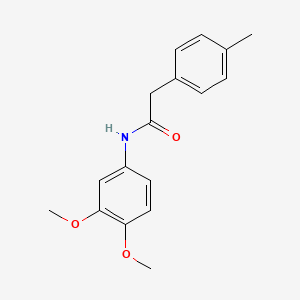
![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
![N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)
